
(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a pyridine ring substituted with a methyl group at the 4-position and a piperidine ring with a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Methylation: : The pyridine ring is then methylated at the 4-position using methylating agents like methyl iodide or dimethyl sulfate.
Piperidine Formation: : The piperidine ring is formed through cyclization reactions, often involving the reaction of a linear precursor with a suitable cyclizing agent.
Hydroxymethylation: : Finally, the hydroxymethyl group is introduced at the 3-position of the piperidine ring using reagents like formaldehyde and reducing agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : 4-Methylpyridine-2-carboxylic acid.
Reduction: : 4-Methylpiperidine.
Substitution: : Various substituted pyridines and piperidines.
Scientific Research Applications
(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: : Employed in the production of various chemical products, such as agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: can be compared with other similar compounds, such as:
4-Methylpiperidine: : Similar structure but lacks the pyridine ring.
4-Methylpyridine-2-carboxylic acid: : Contains the same pyridine ring but with a carboxylic acid group instead of the hydroxymethyl group.
Piperidine: : A simpler cyclic amine without the methyl or pyridine groups.
This compound .
Properties
IUPAC Name |
[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-13-12(7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBSMSULMRMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671520 | |
| Record name | [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-82-0 | |
| Record name | 1-(4-Methyl-2-pyridinyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


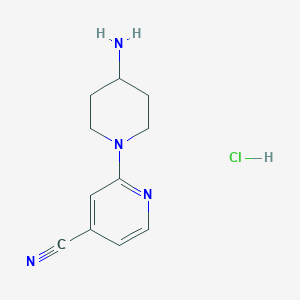





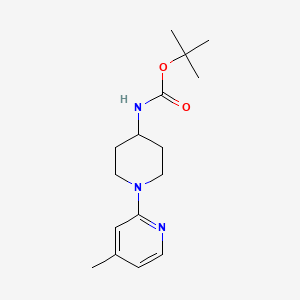
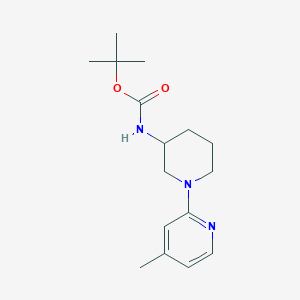
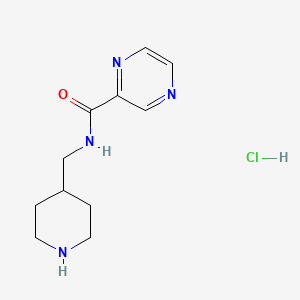
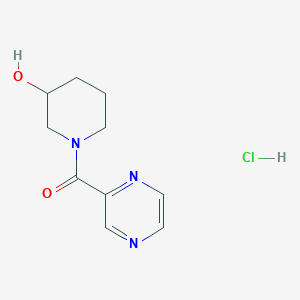
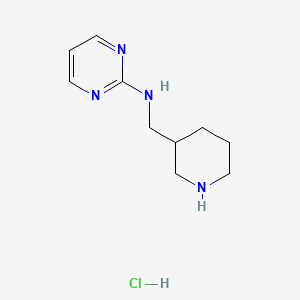
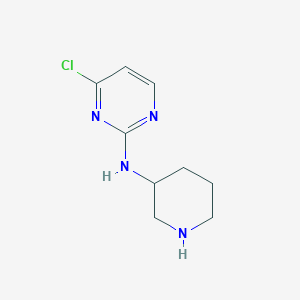
![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)
![Methyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1500984.png)
